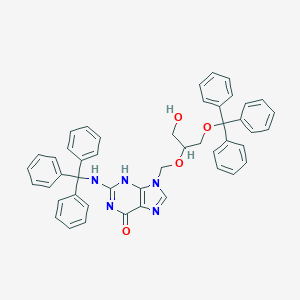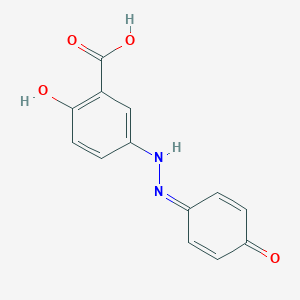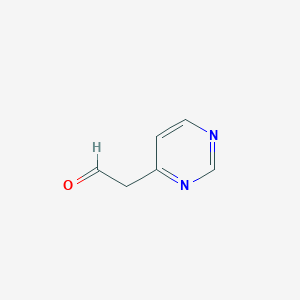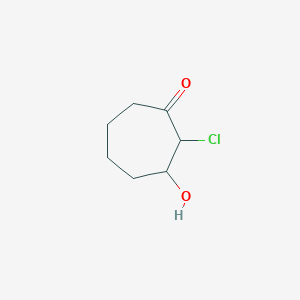
2-Chloro-3-hydroxycycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-hydroxycycloheptan-1-one is a cyclic ketone that has been extensively studied for its potential applications in various scientific research fields. The compound is also known as 2-Chloro-3-hydroxy-1-cycloheptanone and has the molecular formula C7H11ClO2.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-hydroxycycloheptan-1-one has been widely studied for its potential applications in various scientific research fields. The compound has been reported to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been investigated for its potential use as a chiral building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-hydroxycycloheptan-1-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms. Further studies are required to elucidate the exact mechanism of action of the compound.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Chloro-3-hydroxycycloheptan-1-one exhibits low toxicity and does not have any significant adverse effects on biochemical and physiological processes in living organisms. However, further studies are required to fully understand the effects of the compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-3-hydroxycycloheptan-1-one in lab experiments include its high purity, low toxicity, and ease of synthesis. The compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, the limitations of using the compound include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-3-hydroxycycloheptan-1-one. One potential direction is the investigation of the compound's potential as a chiral building block in organic synthesis. Another direction is the development of new drugs based on the compound's antimicrobial, antifungal, and antiviral properties. Further studies are also required to fully understand the mechanism of action of the compound and its effects on living organisms.
Conclusion
In conclusion, 2-Chloro-3-hydroxycycloheptan-1-one is a cyclic ketone that has been extensively studied for its potential applications in various scientific research fields. The compound has been synthesized using a copper-catalyzed intramolecular aldol condensation followed by a nucleophilic substitution reaction. It exhibits antimicrobial, antifungal, and antiviral properties and has potential applications as a chiral building block in organic synthesis. Further studies are required to fully understand the mechanism of action of the compound and its effects on living organisms.
Synthesemethoden
The synthesis of 2-Chloro-3-hydroxycycloheptan-1-one involves the reaction of 2-chlorocycloheptanone with sodium hydroxide in the presence of a copper catalyst. The reaction proceeds via an intramolecular aldol condensation followed by a nucleophilic substitution reaction to yield the desired product. The synthesis method has been reported in several scientific literature sources and has been optimized to produce high yields of the compound.
Eigenschaften
IUPAC Name |
2-chloro-3-hydroxycycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7-5(9)3-1-2-4-6(7)10/h5,7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLISBRBRXRGZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C(C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxycycloheptan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
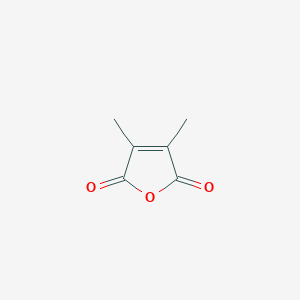
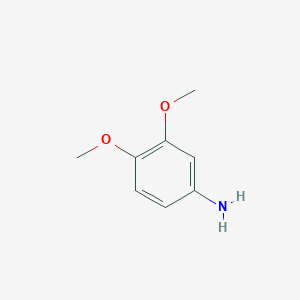
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

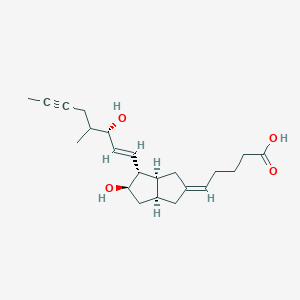
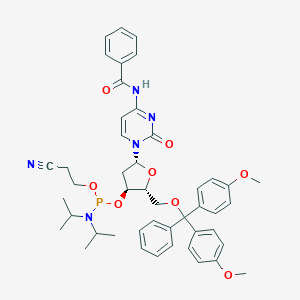
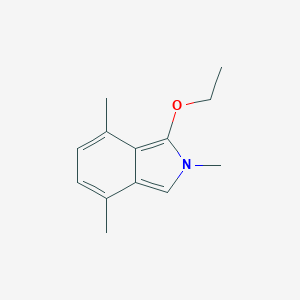
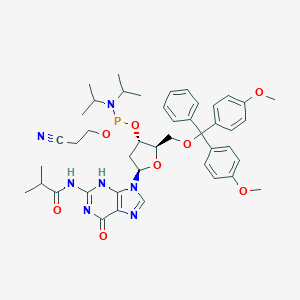
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
